N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Overview
Description
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide, also known as DCITBS, is a synthetic organic compound used in scientific research applications. It is a white solid that can be synthesized by reacting 3,5-dichlorophenyl isothiocyanate and 4-aminobenzenesulfonamide. DCITBS has a variety of biochemical and physiological effects, and has been used in laboratory experiments to study molecular mechanisms.
Scientific Research Applications
Supramolecular Architectures and Crystal Analysis
Compounds with sulfonamide moieties, such as N-aryl-2,5-dimethoxybenzenesulfonamides, have been synthesized and analyzed for their crystal structures. The studies reveal that different supramolecular architectures are mediated by various weak interactions, including C-H...O, N-H...Cl, and π-π stacking, among others. These interactions contribute to the stabilization of molecular conformations and the formation of diverse supramolecular structures. Such structural insights are crucial for understanding the physicochemical properties and potential applications of these compounds in material science and molecular engineering (Shakuntala et al., 2017).
Chemical Synthesis and Potential Herbicidal Applications
Research on chlorohydroxybenzenesulfonyl derivatives has explored their synthesis through reactions with chlorosulfonic acid and various nucleophilic agents. These compounds have attracted interest due to their potential applications as herbicides. Their synthesis and ir/nmr spectral characteristics provide foundational knowledge for developing new chemical entities with potential agricultural applications (Cremlyn & Cronje, 1979).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various biological targets .
Mode of Action
It’s known that the isothiocyanate group in other compounds can form covalent bonds with biological macromolecules, which could potentially alter their function .
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c14-9-5-10(15)7-12(6-9)17-21(18,19)13-3-1-11(2-4-13)16-8-20/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVODBGPSLHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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